(3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
®-7-Methyl-2,3-dihydrobenzofuran-3-amine is a chiral amine compound with a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methylation: Introduction of the methyl group at the 7-position of the benzofuran ring.
Reduction: Reduction of the benzofuran to form the dihydrobenzofuran.
Amination: Introduction of the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for ®-7-Methyl-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
®-7-Methyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
7-Methylbenzofuran: Lacks the amine group.
2,3-Dihydrobenzofuran-3-amine: Lacks the methyl group at the 7-position.
Uniqueness
®-7-Methyl-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3R)-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
HIFPXIXRLNIWNE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CO2)N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CO2)N |
Origin of Product |
United States |
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